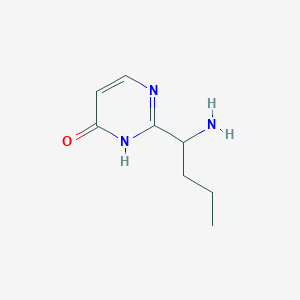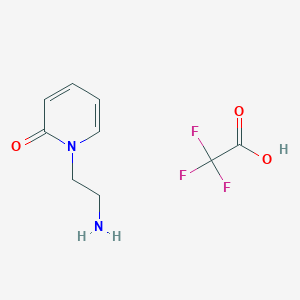
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridinone core with an aminoethyl side chain, and it is often used in the form of its trifluoroacetate salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through nucleophilic substitution reactions.
Formation of the Trifluoroacetate Salt: The final step involves converting the free base into its trifluoroacetate salt by reacting it with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives with modified functional groups .
Scientific Research Applications
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various enzymes and receptors involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridinone core and have been studied for their anti-fibrotic and anti-tumor activities.
Nicotinamide Derivatives: These compounds also contain a pyridinone core and are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile modifications and interactions with various biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11F3N2O3 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c8-4-6-9-5-2-1-3-7(9)10;3-2(4,5)1(6)7/h1-3,5H,4,6,8H2;(H,6,7) |
InChI Key |
NIMYGTUERKOCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



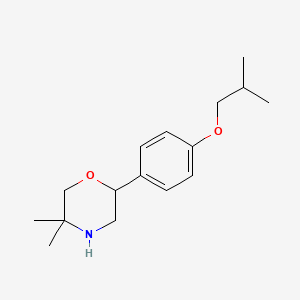
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
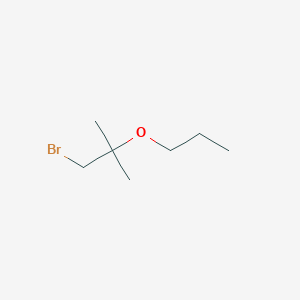
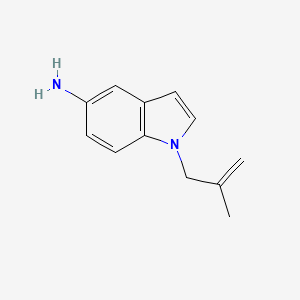



![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
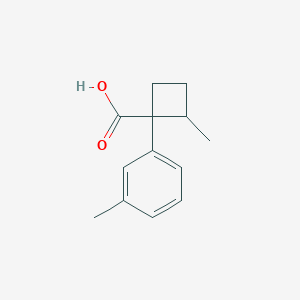
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
